molecular formula C16H16BrN5O3 B499421 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B499421
M. Wt: 406.23g/mol
InChI Key: NXPYPQXLFSVYAT-UHFFFAOYSA-N
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Description

4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique structure combining a bromophenyl group, a furan ring, and an oxadiazole ring. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a furan ring through cyclization reactions. The oxadiazole ring is then introduced via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of oxadiazole, furan, and bromophenyl groups. Examples include:

Uniqueness

What sets 4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H16BrN5O3

Molecular Weight

406.23g/mol

IUPAC Name

4-amino-N-[2-[[5-(4-bromophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C16H16BrN5O3/c17-11-3-1-10(2-4-11)13-6-5-12(24-13)9-19-7-8-20-16(23)14-15(18)22-25-21-14/h1-6,19H,7-9H2,(H2,18,22)(H,20,23)

InChI Key

NXPYPQXLFSVYAT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Br

Origin of Product

United States

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